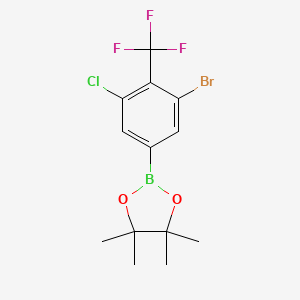
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
化学反应分析
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
科学研究应用
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine, chlorine, and trifluoromethyl substituents.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the aromatic ring.
3,4,5-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but different boronic acid derivative.
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its specific combination of substituents, which confer distinct reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where it can form complex biaryl structures with high efficiency .
生物活性
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 479411-92-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and bromo substituents, is utilized in various synthetic applications, particularly in cross-coupling reactions. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C13H15BBrF3O2
- Molecular Weight : 350.97 g/mol
- Melting Point : 50-52 °C
- Purity : ≥97% .
The biological activity of boronic acids, including this compound, often involves their ability to interact with biomolecules such as enzymes and proteins. Boronic acids can form reversible covalent bonds with diols and other nucleophilic groups, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that compounds like this compound may exhibit:
- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Antimicrobial Properties : Some studies suggest that boron-containing compounds can disrupt bacterial cell wall synthesis or metabolic processes.
- Enzyme Inhibition : Specific boronic acids have been shown to inhibit serine proteases and other enzymes critical for disease progression.
Anticancer Activity
A study focusing on boronic acid derivatives demonstrated that certain modifications enhance their anticancer properties. For instance, compounds with trifluoromethyl groups showed increased potency against various cancer cell lines due to improved binding affinity to target proteins involved in cell cycle regulation .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.015 | Proteasome Inhibition |
| Control Compound | 0.050 | Proteasome Inhibition |
Antimicrobial Activity
Research conducted on the antimicrobial effects of boronic acids revealed that derivatives like this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of peptidoglycan synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Studies
A detailed investigation into the enzyme-inhibitory properties of this compound highlighted its potential as an inhibitor of serine proteases. The binding interactions were analyzed using molecular docking studies, which indicated favorable binding conformations and energies .
属性
分子式 |
C13H14BBrClF3O2 |
|---|---|
分子量 |
385.41 g/mol |
IUPAC 名称 |
2-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BBrClF3O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 |
InChI 键 |
TVMASRQAKNXDFG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















